![molecular formula C7H14N4O4 B12316904 1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)
1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-2’-Deoxyribofuranosyl-3-guanylurea: is a chemical compound with the molecular formula C7H14N4O4 and a molecular weight of 218.21 g/mol It is a derivative of guanylurea and is structurally characterized by the presence of a deoxyribofuranosyl group attached to the guanylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-2’-Deoxyribofuranosyl-3-guanylurea typically involves the reaction of guanylurea with a deoxyribofuranosyl donor. One common method includes the use of protected deoxyribofuranosyl derivatives, which are reacted with guanylurea under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of D-2’-Deoxyribofuranosyl-3-guanylurea may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in bulk quantities. The process may also involve continuous monitoring and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: D-2’-Deoxyribofuranosyl-3-guanylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanylurea derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-2’-Deoxyribofuranosyl-3-guanylurea is used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and chemical kinetics .
Biology: In biological research, the compound is used to study nucleotide analogs and their interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of similar nucleoside analogs .
Medicine: Its structural similarity to nucleosides makes it a candidate for drug design and development .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials with specific chemical properties .
Mecanismo De Acción
The mechanism of action of D-2’-Deoxyribofuranosyl-3-guanylurea involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes . Additionally, the compound’s ability to form stable complexes with nucleic acids makes it useful in studying DNA and RNA interactions .
Comparación Con Compuestos Similares
2’-Deoxyguanosine: A nucleoside analog with a similar structure but different functional groups.
3’-Deoxyguanosine: Another nucleoside analog with variations in the sugar moiety.
5-Aza-2’-deoxycytidine: A compound used in epigenetic studies and cancer therapy.
Uniqueness: D-2’-Deoxyribofuranosyl-3-guanylurea is unique due to its specific combination of a deoxyribofuranosyl group and a guanylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H14N4O4 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14) |
Clave InChI |
VGUQMXPKKFTIJO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1NC(=O)N=C(N)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


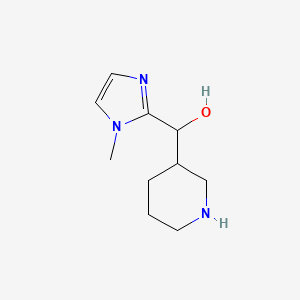
![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)
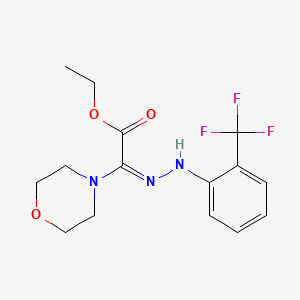
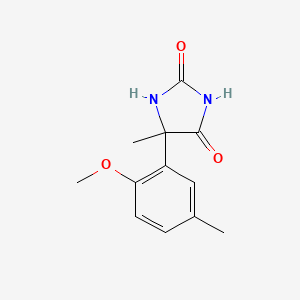

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)

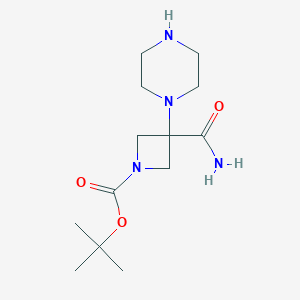
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
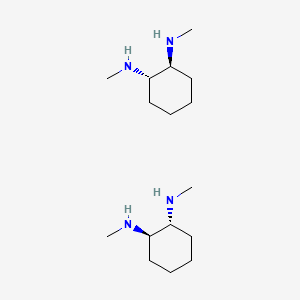
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
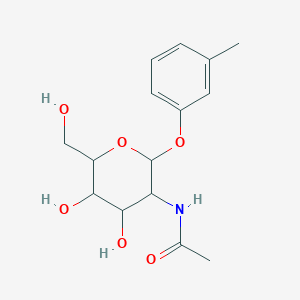
![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)
